REACTION_CXSMILES
|
[Na][CH2:2][C:3](=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[I-].[Na+].Cl[CH2:14][C:15](=[O:17])[CH3:16]>CC(C)=O>[C:5]([CH:4]([CH2:14][C:15](=[O:17])[CH3:16])[C:3](=[O:10])[CH3:2])([O:7][CH2:8][CH3:9])=[O:6] |f:1.2|
|
Name
|
ethyl sodioacetoacetate
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
[Na]CC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.54 mol
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Type
|
CUSTOM
|
Details
|
To a stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After one hour the acetone was distilled from the reaction mixture
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
the residue was diluted with 400 ml
|
Type
|
EXTRACTION
|
Details
|
The preciptated oil was extracted with ether
|
Type
|
CUSTOM
|
Details
|
the ether removed
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)C(C(C)=O)CC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |